molecular formula C18H21N3O4 B2663017 N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 1326942-45-3

N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No. B2663017
CAS RN: 1326942-45-3
M. Wt: 343.383
InChI Key: MHVJMUBCTDRVGG-UHFFFAOYSA-N
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Description

The compound contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . This ring is attached to a cyclohexyl group and a 1,4-benzodioxine-2-carboxamide group.


Molecular Structure Analysis

The molecular structure of the compound can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy . The exact mass of the compound is 320.1 .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reaction conditions and the other reactants present. The 1,2,4-oxadiazole ring is known to participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 100–102°C . Its NMR data is available .

Scientific Research Applications

Synthesis of Novel Derivatives

Research has demonstrated new methods for synthesizing derivatives of 1,3,5-oxadiazine, including compounds related to N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide. These methods focus on the elimination of hydrogen sulfide from specific carbamothioyl compounds, leading to high-yield production of target products confirmed through various spectroscopy and mass spectrometry techniques (Biointerface Research in Applied Chemistry, 2022).

Biological Activity

Several studies have synthesized and evaluated the biological activity of oxadiazoline and oxadiazole derivatives. For example, derivatives synthesized from specific sydnone compounds showed antimicrobial activity, highlighting their potential as reference drugs for microbial infections (ChemInform, 2007). Another study presented the facile selective synthesis of 2-methyl-5-amino-1,2,4-oxadiazolium bromides, which are electrophilically activated and react with various nucleophiles, demonstrating a versatile approach to synthesizing potentially bioactive molecules (New Journal of Chemistry, 2018).

Anticancer and Antidiabetic Screening

Research into N-substituted oxadiazole derivatives has also included the synthesis and in vitro screening for anticancer and antidiabetic activities. For instance, specific dihydropyrimidine derivatives were evaluated for antidiabetic activity, showing promise in the α-amylase inhibition assay, which is crucial for developing new antidiabetic medications (Russian Journal of Organic Chemistry, 2021). Similarly, certain benzamides designed and synthesized from 2-(4-methylphenyl)acetic acid showed significant anticancer activity against several cancer cell lines, suggesting their potential as novel anticancer agents (Russian Journal of Organic Chemistry, 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some 1,2,4-oxadiazole derivatives have been found to have anticancer activity .

Future Directions

The future directions for research on this compound could include further investigation of its potential uses, such as its potential as an anticancer agent . Additionally, research could be conducted to optimize its synthesis and to explore its reactivity with other compounds.

properties

IUPAC Name

N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-12-19-17(25-21-12)18(9-5-2-6-10-18)20-16(22)15-11-23-13-7-3-4-8-14(13)24-15/h3-4,7-8,15H,2,5-6,9-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVJMUBCTDRVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2(CCCCC2)NC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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